molecular formula C44H87N3O8 B12405052 N-((2R,3R,4R,5S,6R)-3-((S)-2-Amino-4-methylpentanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-N-octadecyldodecanamide acetate

N-((2R,3R,4R,5S,6R)-3-((S)-2-Amino-4-methylpentanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-N-octadecyldodecanamide acetate

Cat. No.: B12405052
M. Wt: 786.2 g/mol
InChI Key: NDPQRMXYDTWKNX-MMEGNXGCSA-N
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Description

N-((2R,3R,4R,5S,6R)-3-((S)-2-Amino-4-methylpentanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-N-octadecyldodecanamide acetate is a structurally complex glyco-lipid hybrid. Its core consists of a pyranose ring (tetrahydro-2H-pyran) with hydroxyl, hydroxymethyl, and stereospecific substituents. Key features include:

  • Amino acid linkage: An (S)-2-amino-4-methylpentanamido group at the C3 position.
  • Lipophilic tail: A branched alkyl chain (N-octadecyldodecanamide), enhancing membrane affinity.
  • Counterion: Acetate improves aqueous solubility.

Properties

Molecular Formula

C44H87N3O8

Molecular Weight

786.2 g/mol

IUPAC Name

acetic acid;N-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-4-methylpentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-N-octadecyldodecanamide

InChI

InChI=1S/C42H83N3O6.C2H4O2/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-31-45(37(47)30-28-26-24-22-14-12-10-8-6-2)42-38(40(49)39(48)36(33-46)51-42)44-41(50)35(43)32-34(3)4;1-2(3)4/h34-36,38-40,42,46,48-49H,5-33,43H2,1-4H3,(H,44,50);1H3,(H,3,4)/t35-,36+,38+,39+,40+,42+;/m0./s1

InChI Key

NDPQRMXYDTWKNX-MMEGNXGCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)[C@H](CC(C)C)N)C(=O)CCCCCCCCCCC.CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C1C(C(C(C(O1)CO)O)O)NC(=O)C(CC(C)C)N)C(=O)CCCCCCCCCCC.CC(=O)O

Origin of Product

United States

Preparation Methods

Bay-R 1005 is synthesized through a multi-step process involving the coupling of a glucopyranosyl derivative with an octadecyldodecanoylamide. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. The final product is obtained as a white lyophilizate, which is then purified and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Bay-R 1005 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Bay-R 1005 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. .

Scientific Research Applications

Bay-R 1005 has a wide range of scientific research applications, including:

Mechanism of Action

Bay-R 1005 exerts its effects by acting on the proliferation of B lymphocytes as a second signal, which has no effect until the antigen acts as a first signal. It is capable of activating B lymphocytes without the helper function of T lymphocytes. This mechanism involves the modulation of antibody synthesis and the activation of specific immune pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Pyranose Substituents

Compound 21.1 ():
  • Core : Tetrahydro-2H-pyran.
  • Substituents : Azidomethyl (C6) and benzyloxy (C2).
  • Key Differences: Lacks the aminopentanamido group and long alkyl chain.
  • Synthesis : Hydrogenation with Pd/C followed by HPLC purification .
  • Application : Intermediate for bioconjugation (e.g., click chemistry).
N-((2R,3R,4R,5S,6R)-2-Amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide ():
  • Core: Same pyranose ring.
  • Substituents: Acetamido and amino groups.
  • Key Differences: Shorter alkyl chain (C8 vs.

Fluorinated and Triazole-Linked Derivatives ()

Compound 17 :
  • Core : Tetrahydrofuran.
  • Substituents : Perfluorinated undecanamide and triazole.
  • Key Differences : Fluorinated chains enhance metabolic stability; triazole enables modular synthesis.
  • Application : Probiotic targeting or antifouling agents .

Biphenyl Pyran Derivatives ()

Compound 48 :
  • Core: Pyranose ring.
  • Substituents : Biphenyl-carboxamide.
  • Key Differences : Aromatic moieties vs. alkyl chains; designed as FmlH lectin antagonists.
  • Bioactivity : IC50 values in µM range for UPEC inhibition .

Heterocyclic Derivatives (–17)

N-((2S,3R,4R,5R,6R)-2-((6-chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide ():
  • Substituents : Chloroindole moiety.
  • Key Differences : Indole enhances π-π stacking; shorter alkyl chain.
  • Application : Kinase or receptor modulation .

Physicochemical and Functional Comparison

Parameter Target Compound Compound 21.1 Compound 17 Compound 48
Molecular Weight ~800–900 Da 322.3 Da ~1,200 Da 600–700 Da
LogP (Predicted) High (C30 chain) Moderate Very high (fluorine) Moderate
Solubility Low (acetate improves) Moderate (aqueous TFA) Low Moderate (DMSO)
Bioactivity Membrane interaction Bioconjugation Targeting Lectin antagonism

Biological Activity

The compound N-((2R,3R,4R,5S,6R)-3-((S)-2-amino-4-methylpentanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-N-octadecyldodecanamide acetate is a complex molecule with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Amino acids : The presence of amino groups suggests potential interactions with biological systems.
  • Hydroxyl groups : These may contribute to solubility and reactivity.
  • Long alkyl chains : Such as octadecyldodecanamide, which can influence membrane interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Opioid Receptor Modulation : Similar compounds have been shown to affect opioid receptors. For instance, acetate administration has been linked to increased endogenous opioid levels in the brain . This suggests that the compound may also modulate opioid signaling pathways.
  • Nitric Oxide Production : Compounds with similar structures have demonstrated immunomodulatory effects by enhancing nitric oxide (NO) production . This could indicate potential anti-inflammatory properties.
  • Cell Membrane Interaction : The long hydrophobic chains may facilitate interactions with cell membranes, potentially altering membrane fluidity and function.

Biological Activity Data

Activity Effect Reference
Opioid Receptor AgonismIncreased β-endorphin release
Immunomodulatory EffectsEnhanced NO production
Antileishmanial ActivityIn vitro efficacy against Leishmania species

Case Study 1: Opioid System Engagement

A study involving sodium acetate administration demonstrated significant increases in endogenous opioids in human subjects. Following administration, reductions in binding of a selective MOR radiotracer were observed in various brain regions, indicating enhanced opioid release . This suggests that the compound may similarly influence opioid levels through its structural components.

Case Study 2: Immunomodulatory Effects

Research on glycolipids from Desmodium gangeticum revealed immunomodulatory activities linked to compounds with similar structural motifs. The study found that these compounds could enhance NO production and modulate immune responses effectively . This points to a potential therapeutic role for the compound in inflammatory conditions.

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